molecular formula C19H18N2O3S2 B320198 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

Katalognummer: B320198
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: QUOMDORGXLAXBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C19H18N2O3S2 This compound is known for its unique structure, which includes a thiophene ring, a sulfonyl group, and an ethylanilino moiety

Eigenschaften

Molekularformel

C19H18N2O3S2

Molekulargewicht

386.5 g/mol

IUPAC-Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H18N2O3S2/c1-2-21(16-7-4-3-5-8-16)26(23,24)17-12-10-15(11-13-17)20-19(22)18-9-6-14-25-18/h3-14H,2H2,1H3,(H,20,22)

InChI-Schlüssel

QUOMDORGXLAXBQ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Kanonische SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Ethylanilino Intermediate: The initial step involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethylaniline.

    Sulfonylation: N-ethylaniline is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming N-ethylanilino sulfonyl chloride.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of N-ethylanilino sulfonyl chloride with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or enzymes, modulating their function.

Vergleich Mit ähnlichen Verbindungen

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide can be compared with other sulfonyl-containing compounds:

    N-{4-[(methylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-{4-[(phenylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a phenyl group instead of an ethyl group.

    N-{4-[(butylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.